4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
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Overview
Description
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves multi-step organic reactions. One common method includes the bromination of phenyl derivatives followed by the formation of the thiazole ring through cyclization reactions. The pyrrole ring is then introduced via condensation reactions with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrole and thiazole rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Similar structure with a chlorine atom instead of bromine.
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a fluorine atom in place of bromine.
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Features a methyl group instead of a halogen.
Uniqueness: The presence of the bromine atom in 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJFTACRRQSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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